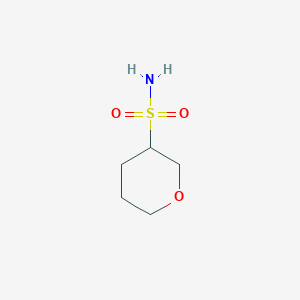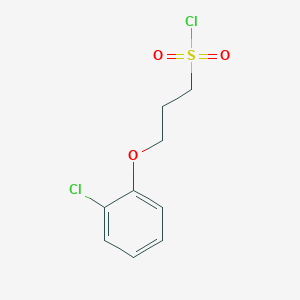
1,3-Difluoro-2-iodo-4-nitrobenzene
概要
説明
1,3-Difluoro-2-iodo-4-nitrobenzene is an organic compound with the molecular formula C6H2F2INO2 It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-iodo-4-nitrobenzene can be synthesized through a multi-step process involving the introduction of fluorine, iodine, and nitro groups onto a benzene ring. One common method involves the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group, forming nitrobenzene.
Fluorination: The nitrobenzene is then fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce fluorine atoms at specific positions on the benzene ring.
Iodination: Finally, the fluorinated nitrobenzene is iodinated using an iodine source such as iodine monochloride or iodine in the presence of a catalyst to introduce the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
1,3-Difluoro-2-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro) on the benzene ring. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with nucleophiles replacing the iodine atom.
Reduction: Formation of 1,3-difluoro-2-iodo-4-aminobenzene.
Oxidation: Formation of nitroso or other oxidized derivatives.
科学的研究の応用
1,3-Difluoro-2-iodo-4-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 1,3-difluoro-2-iodo-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro and fluorine groups activate the benzene ring towards nucleophilic attack, facilitating the replacement of the iodine atom by nucleophiles. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes involving reducing agents.
類似化合物との比較
1,3-Difluoro-2-iodo-4-nitrobenzene can be compared with other similar compounds, such as:
1,3-Difluoro-2-iodobenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.
1,3-Difluoro-4-nitrobenzene: Lacks the iodine atom, affecting its reactivity in nucleophilic substitution reactions.
2,4-Difluoro-1-nitrobenzene: Has a different substitution pattern, leading to variations in chemical reactivity and applications.
The uniqueness of this compound lies in the combination of fluorine, iodine, and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
特性
IUPAC Name |
1,3-difluoro-2-iodo-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2INO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLPUHQHTBTCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B1426953.png)











![1-[2-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine](/img/structure/B1426973.png)

